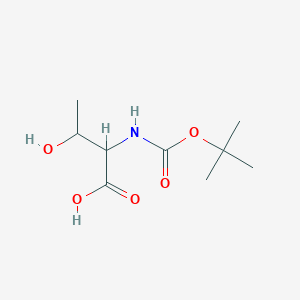
Boc-Thr-OH
Übersicht
Beschreibung
Boc-Thr-OH, also known as N-(tert-Butoxycarbonyl)-L-threonine, is a derivative of the essential amino acid L-threonine. It is commonly used in peptide synthesis as a protecting group for the amino function. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during chemical reactions, preventing unwanted side reactions and ensuring the desired product is obtained .
Biochemische Analyse
Biochemical Properties
Boc-L-threonine participates in various biochemical reactions. It is involved in the synthesis of 2,3-unsaturated glycosides, reacting with per-O-acetylated glucal in the presence of an Er(OTf)3 catalyst . The enzymes and proteins it interacts with are largely dependent on the specific biochemical pathway in which it is involved .
Cellular Effects
The cellular effects of Boc-L-threonine are primarily related to its role in protein synthesis. As a derivative of L-threonine, it contributes to the formation of proteins, which are fundamental to the structure and function of cells . The specific effects on cell signaling pathways, gene expression, and cellular metabolism would depend on the particular proteins being synthesized.
Molecular Mechanism
The molecular mechanism of Boc-L-threonine largely involves its role in protein synthesis. It is incorporated into peptide chains during the process of translation, contributing to the formation of proteins . The specific mechanism of action, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, would be dependent on the specific proteins being synthesized and their roles within the cell.
Temporal Effects in Laboratory Settings
The effects of Boc-L-threonine over time in laboratory settings would be dependent on the specific experimental conditions. It is known that Boc-L-threonine is stable under normal conditions . Any long-term effects on cellular function observed in in vitro or in vivo studies would likely be related to its role in protein synthesis.
Dosage Effects in Animal Models
The effects of Boc-L-threonine at different dosages in animal models have not been extensively studied. L-threonine, from which Boc-L-threonine is derived, is an essential amino acid in animals and is important for growth and development . Over-supplementation can lead to imbalances in amino acid profiles, while under-supplementation can fail to meet the animals’ nutritional needs .
Metabolic Pathways
Boc-L-threonine is involved in the metabolic pathway of protein synthesis . It is incorporated into peptide chains during the process of translation. The specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, would be dependent on the specific proteins being synthesized and their roles within the cell.
Subcellular Localization
The subcellular localization of Boc-L-threonine would be dependent on the specific proteins being synthesized and their roles within the cell. As it is involved in protein synthesis, it would be expected to be found in the cytoplasm where protein synthesis occurs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Boc-Thr-OH is typically synthesized by reacting L-threonine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The Boc group is introduced to the amino group of L-threonine, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Thr-OH undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound aldehyde or this compound acid.
Reduction: Reduction of this compound can yield Boc-L-threoninol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed
Oxidation: this compound aldehyde, this compound acid.
Reduction: Boc-L-threoninol.
Substitution: Deprotected L-threonine or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Boc-Thr-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a protecting group for the amino function.
Biology: this compound is used in the study of enzyme mechanisms and protein structure.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Wirkmechanismus
The mechanism of action of Boc-Thr-OH involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under mild acidic conditions, allowing the amino group to participate in subsequent reactions. The molecular targets and pathways involved depend on the specific application and the reactions being carried out .
Vergleich Mit ähnlichen Verbindungen
Boc-Thr-OH can be compared with other Boc-protected amino acids, such as Boc-L-serine and Boc-L-tyrosine. These compounds share similar properties and applications but differ in their side chains and specific reactivity. This compound is unique due to its hydroxyl group, which can participate in additional reactions, providing versatility in peptide synthesis .
List of Similar Compounds
- Boc-L-serine
- Boc-L-tyrosine
- Boc-L-leucine
- Boc-L-phenylalanine
Eigenschaften
IUPAC Name |
(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHOYOCAAURYRL-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2592-18-9, 86748-77-8 | |
| Record name | N-tert-Butoxycarbonyl-L-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2592-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-butyloxycarbonyl)-L-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




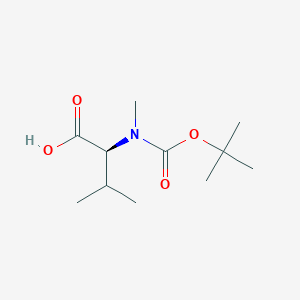
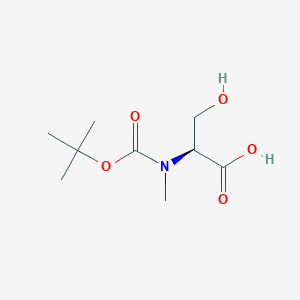
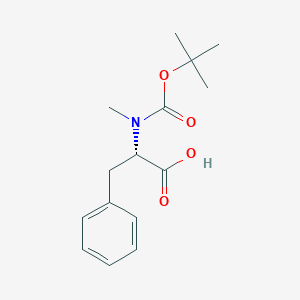
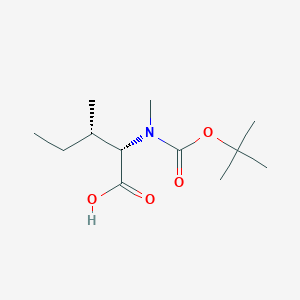



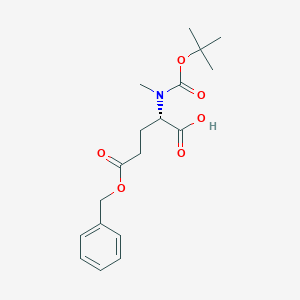
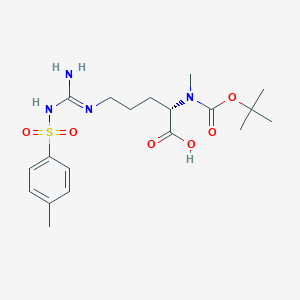

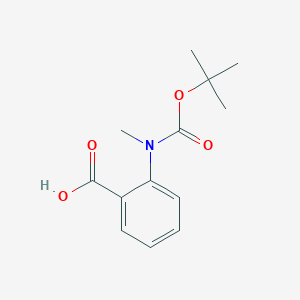
![(2,5-Dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B558155.png)
